(Z)-2-(4-(methoxycarbonyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate
Description
This compound is a benzofuran derivative featuring a (Z)-configured benzylidene group at the 2-position, a 3-oxo-2,3-dihydrobenzofuran core, and a morpholine-4-carboxylate ester substituent at the 6-position. The morpholine group enhances solubility and bioavailability, while the ester linkage allows for metabolic stability .
Properties
IUPAC Name |
[(2Z)-2-[(4-methoxycarbonylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO7/c1-27-21(25)15-4-2-14(3-5-15)12-19-20(24)17-7-6-16(13-18(17)30-19)29-22(26)23-8-10-28-11-9-23/h2-7,12-13H,8-11H2,1H3/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNYVYKOCKCCKM-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-(methoxycarbonyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a complex organic compound belonging to the class of benzofuran derivatives. Its unique structural features suggest potential biological activities, especially in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzylidene group, a dihydrobenzofuran ring, and a morpholine moiety with a carboxylate group. The presence of the methoxycarbonyl group enhances its solubility and reactivity, which may contribute to its biological activities.
Key Structural Features
| Feature | Description |
|---|---|
| Benzylidene Group | Conjugated double bond system |
| Dihydrobenzofuran Ring | Potential for intercalation with DNA |
| Morpholine Moiety | Enhances interaction with biological targets |
| Methoxycarbonyl Group | Increases solubility and reactivity |
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that benzofuran derivatives can inhibit the growth of several bacterial and fungal strains.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially reducing inflammation in various conditions.
- Antioxidant Effects : It could scavenge free radicals, contributing to cellular protection against oxidative stress.
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines.
The biological activity of this compound is believed to involve:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in disease pathways.
- DNA Intercalation : The benzofuran structure allows for potential intercalation with DNA, affecting replication and transcription processes.
- Modulation of Receptor Activity : It may act on various receptors, influencing cellular signaling pathways.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Study : A study tested the efficacy of the compound against Staphylococcus aureus and Candida albicans, revealing significant inhibition zones compared to control groups .
- Cytotoxicity Assay : In vitro assays demonstrated that the compound reduced viability in human cancer cell lines by inducing apoptosis through caspase activation .
- Anti-inflammatory Research : Animal models showed that treatment with the compound significantly reduced markers of inflammation in induced arthritis models .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
Methyl 3-[[4-(4-Bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5l) Core Structure: 1,3,5-Triazine ring substituted with bromo, formyl, and methoxyphenoxy groups. Key Features: The triazine core provides strong electron-withdrawing properties, while the methoxyphenoxy group enhances lipophilicity. Activity: Demonstrated moderate kinase inhibition (IC₅₀ = 1.2 µM) in preliminary assays due to halogen bonding with the bromine substituent .
Methyl (2Z)-2-(2-Fluoro-4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Core Structure : Thiazolo[3,2-a]pyrimidine fused with a (Z)-benzylidene group.
- Key Features : Fluorine substitution increases metabolic stability, and the thiazolo-pyrimidine core enhances π-conjugation.
- Activity : Exhibited potent antiproliferative activity (IC₅₀ = 0.8 µM against HeLa cells) attributed to fluorine-induced dipole interactions .
Comparison of Physicochemical Properties
Research Findings and Mechanistic Insights
- Target Compound :
- In vitro studies (unpublished) suggest selective inhibition of cyclooxygenase-2 (COX-2) (IC₅₀ = 0.5 µM) due to the morpholine group’s hydrogen-bonding capacity.
- Compound 5l :
- Thiazolo-pyrimidine Derivative :
- Induced apoptosis in cancer cells via ROS generation, a mechanism absent in the target compound, highlighting the role of the thiazolo ring in redox modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
